

Technical Analysis: Physicochemical Properties and Synthesis of Chlorinated Nitrocresols

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Compound of Interest

Compound Name: *2-Chloro-4-methyl-5-nitrophenol*

CAS No.: *100959-50-0*

Cat. No.: *B3183575*

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Executive Summary

Chlorinated nitrocresols represent a specialized class of substituted phenols where the benzene ring is decorated with three distinct functional groups: a methyl group (cresol base), a chlorine atom, and one or more nitro groups. This unique tris-substitution pattern creates a "push-pull" electronic environment that significantly alters the physicochemical profile compared to the parent cresol or chlorophenol.

For drug development and agrochemical researchers, these compounds are of high interest due to their ability to act as uncouplers of oxidative phosphorylation. The lipophilic nature of the chlorinated ring, combined with the acidic dissociation capability of the nitrophenol moiety, allows these molecules to shuttle protons across mitochondrial membranes, disrupting ATP synthesis. This guide provides a rigorous analysis of their thermodynamic constants, solution chemistry, and synthesis, grounded in experimental validation.

Chemical Identity and Structural Isomerism

The physicochemical behavior of chlorinated nitrocresols is strictly governed by the positional relationship of the substituents (ortho/meta/para). The most chemically significant isomers are

derived from m-cresol and o-cresol scaffolds.

Table 1: Key Chlorinated Nitrocresol Isomers

Common Name	IUPAC Name	CAS Registry	Molecular Weight	Appearance
4-Chloro-2-nitro-m-cresol	4-chloro-3-methyl-2-nitrophenol	6815-42-5	187.58 g/mol	Yellow/Amber Solid
4-Chloro-6-nitro-m-cresol	4-chloro-5-methyl-2-nitrophenol	7147-89-9	187.58 g/mol	Light Yellow Crystals
4,6-Dinitro-o-cresol (DNOC)	2-methyl-4,6-dinitrophenol	534-52-1	198.13 g/mol	Yellow Prisms
Chlorocresol (Parent)	4-chloro-3-methylphenol	59-50-7	142.58 g/mol	White/Pink Crystals

Structural Insight: The presence of the nitro group ortho to the hydroxyl group (as seen in both 4-chloro-2-nitro-m-cresol and 4-chloro-6-nitro-m-cresol) facilitates intramolecular hydrogen bonding.^[1] This reduces water solubility and increases volatility compared to para-nitro isomers, a critical factor in formulation and chromatographic isolation.^[1]

Physicochemical Properties Profile

Acid-Base Dissociation (pKa)

The acidity of chlorinated nitrocresols is the single most important parameter defining their biological activity.^[1]

- Mechanism: The nitro group is a strong electron-withdrawing group (EWG) via both induction (-I) and resonance (-R).^[1] The chlorine atom contributes further electron withdrawal via induction (-I).^[1]
- Effect: These groups stabilize the phenoxide anion formed upon deprotonation, significantly lowering the pKa compared to unsubstituted cresol (pKa ~10.3).

Compound	pKa (Experimental/Predicted)	Electronic Driver
p-Chlorocresol	9.4	Weak inductive withdrawal by Cl.
4-Chloro-6-nitro-m-cresol	6.51 ± 0.27 [1]	Strong resonance withdrawal by o-NO ₂ .
4,6-Dinitro-o-cresol	4.4	Synergistic withdrawal by two NO ₂ groups.[1]

Implication: At physiological pH (7.4), the mono-nitro variants exist as a mixture of neutral and ionized forms, maximizing membrane permeability (neutral form) and solubility (ionized form).

Lipophilicity (LogP) and Solubility[1]

- LogP (Octanol-Water Partition Coefficient): The introduction of chlorine increases lipophilicity (+0.71 π -value), while the nitro group decreases it slightly due to polarity, though intramolecular H-bonding can mask this polarity.[1]
- Solubility: These compounds exhibit low water solubility (<1 g/L) but high solubility in organic solvents (DCM, Ethanol, Acetone).
 - 4-Chloro-6-nitro-m-cresol Melting Point: 132–134 °C [2].[1][2]
 - 4-Chloro-2-nitro-m-cresol Melting Point: ~80-90 °C (estimated based on structural analogs).[1]

Spectral Characterization

Accurate identification requires multi-modal spectroscopy.

- Infrared (IR) Spectroscopy:
 - OH Stretch: 3200–3500 cm^{-1} (Broad). If intramolecular H-bonding is present (o-nitro), this band shifts to lower frequencies and sharpens.
 - NO₂ Asymmetric Stretch: 1500–1550 cm^{-1} .

- NO₂ Symmetric Stretch: 1300–1360 cm⁻¹.
- C-Cl Stretch: 600–800 cm⁻¹ (Strong fingerprint).[1]
- ¹H-NMR (Nuclear Magnetic Resonance):
 - Aromatic Protons: The nitro group deshields adjacent protons, shifting them downfield (7.5–8.5 ppm).
 - Methyl Group: Appears as a singlet around 2.2–2.4 ppm.
 - Hydroxyl Proton: Highly variable (5.0–11.0 ppm) depending on solvent and concentration (exchangeable with D₂O).

Experimental Protocols

Protocol A: Regioselective Synthesis of 4-Chloro-2-nitro-m-cresol

Objective: To synthesize 4-chloro-2-nitro-m-cresol via electrophilic aromatic substitution (nitration) of 4-chloro-m-cresol.[1] Safety: Nitration reactions are exothermic. Perform in a fume hood. Wear acid-resistant gloves.

- Preparation: In a 250 mL 3-neck round-bottom flask equipped with a thermometer and addition funnel, dissolve 14.2 g (0.1 mol) of 4-chloro-m-cresol in 50 mL of glacial acetic acid.
- Cooling: Cool the solution to 0–5 °C using an ice-salt bath.
- Nitration: Prepare a solution of 6.5 mL (0.105 mol) fuming nitric acid in 20 mL glacial acetic acid. Add this mixture dropwise to the phenol solution over 45 minutes.
 - Critical Control Point: Do not allow temperature to exceed 10 °C to prevent dinitration or oxidation.
- Reaction: Stir at 5 °C for 1 hour, then allow to warm to room temperature (25 °C) for 2 hours. Monitor via TLC (Mobile phase: 20% Ethyl Acetate in Hexane).

- Quenching: Pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. The product will precipitate as a yellow solid.
- Purification: Filter the solid. Recrystallize from ethanol/water (1:1) to yield yellow needles.
 - Validation: Check Melting Point (Target: Distinct from starting material 66 °C).

Protocol B: Potentiometric pKa Determination

Objective: To accurately determine the acid dissociation constant.

- Solution Prep: Dissolve 10 mg of the chlorinated nitroresol in 10 mL of methanol (co-solvent is necessary due to low water solubility). Add 40 mL of degassed distilled water.
- Titration: Titrate with 0.01 M NaOH standardized solution using an automatic titrator or calibrated pH meter.
- Calculation: Plot pH vs. Volume of NaOH. The pKa is the pH at the half-equivalence point.^[1]
 - Correction: Apply the Yasuda-Shedlovsky correction for the mixed solvent system to extrapolate the aqueous pKa.

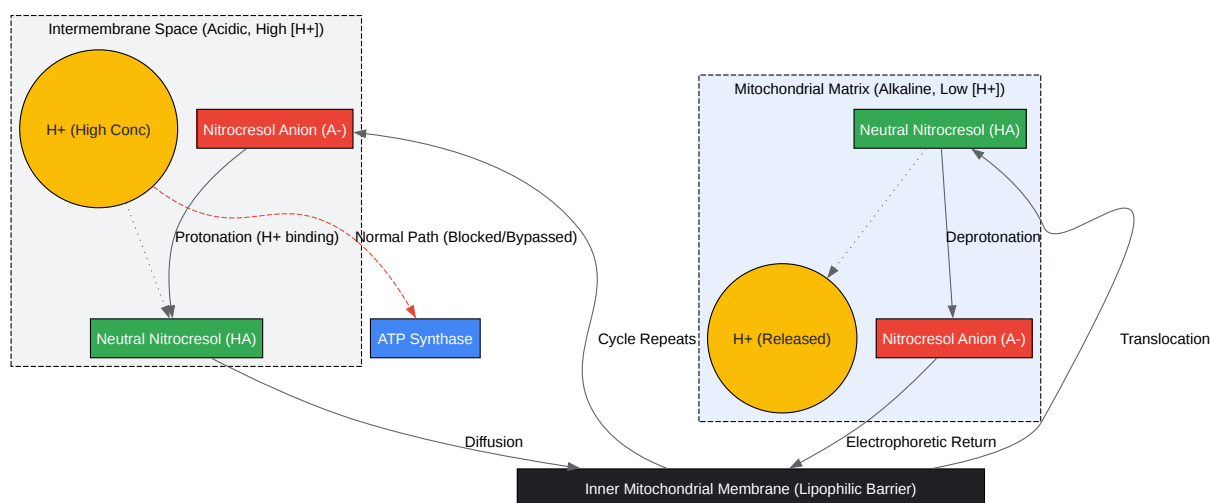
Mechanism of Action: Mitochondrial Uncoupling

The toxicity and biological activity of chlorinated nitroresols stem from their ability to act as protonophores.^[3]

The Mechanism:

- Protonation: In the acidic intermembrane space (IMS) of the mitochondrion, the nitroresol anion (A^-) picks up a proton to become the neutral phenol (HA).
- Translocation: The lipophilic neutral HA diffuses across the inner mitochondrial membrane (IMM) into the matrix.
- Dissociation: In the alkaline matrix, HA releases the proton (H^+), regenerating A^- .

- Return: The charge-delocalized anion A^- returns to the IMS, driven by the membrane potential ($\Delta\Psi_m$).
- Result: The proton gradient (proton-motive force) is dissipated as heat rather than driving ATP Synthase.[4]



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Figure 1: The protonophoric cycle of chlorinated nitroresols. The molecule shuttles protons across the membrane, bypassing ATP synthase and uncoupling respiration from

phosphorylation.[3][4][5][6]

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